molecular formula C23H17Cl2N5OS B5546923 N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Numéro de catalogue B5546923
Poids moléculaire: 482.4 g/mol
Clé InChI: PKIKOBOINKPGKW-VULFUBBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound belongs to a class of substances known for their heterocyclic and hydrazide components, which are commonly researched for their potential biological activities. Such compounds are often synthesized for the purpose of discovering new therapeutic agents due to their promising pharmacological profiles. Heterocyclic compounds, in particular, are a cornerstone of medicinal chemistry, providing the basis for the development of numerous pharmaceuticals.

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like condensation, cyclization, and substitution. For example, Bekircan et al. (2015) describe the synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides, indicating the use of starting compounds for synthesizing a series of derivatives through reactions such as aminomethylation and cyclization (Bekircan, Ülker, & Menteşe, 2015).

Applications De Recherche Scientifique

Synthesis and Biological Activities

  • Synthesis and Anti-inflammatory Activity : Compounds similar to the specified chemical have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid have shown significant anti-inflammatory activity in vivo. These findings suggest potential therapeutic applications of such compounds in treating inflammation-related conditions (Hunashal et al., 2014).

  • Antimicrobial and Antitumor Agents : Another research direction involves the synthesis of fused 1,2,4-triazine derivatives for potential use as antimicrobial and antitumor agents. The studies indicate that these compounds exhibit promising in vitro activity against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents in combating infections and cancer (Abd El-Moneim et al., 2015).

  • Antioxidant and Antitumor Activities : Further research into the antioxidant and antitumor activities of nitrogen heterocycles, including those similar to the specified chemical compound, has been conducted. These studies reveal that certain derivatives exhibit antioxidant properties and potential antitumor activities, suggesting their usefulness in developing new therapeutic options for oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

  • Cholinesterase Inhibition for Neurodegenerative Diseases : Research into N-aryl derivatives of related compounds has shown moderate to good cholinesterase inhibitory activities. This property is significant for the potential treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms (Riaz et al., 2020).

  • Anticancer Activity : Benzothiazole acylhydrazones, related to the chemical compound , have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with probable anticancer activity against various cancer cell lines, contributing to the development of new anticancer drugs (Osmaniye et al., 2018).

Propriétés

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5OS/c24-19-13-7-10-17(21(19)25)14-26-27-20(31)15-32-23-29-28-22(16-8-3-1-4-9-16)30(23)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIKOBOINKPGKW-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.